2-methyl-8-(2-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-8-(2-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-8-(2-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate anilines with orthoesters or formamides under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-8-(2-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor and anticonvulsant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-8-(2-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 4(3H)-quinazolinone
- 3-methyl-2-(o-tolyl)-4(3H)-quinazolinone
- 4,6,7-trisubstituted quinazoline derivatives
Uniqueness
What sets 2-methyl-8-(2-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one apart is its unique substitution pattern, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H21N3O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-methyl-8-(2-methylphenyl)-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C24H21N3O/c1-15-8-6-7-11-19(15)18-12-21-20(22(28)13-18)14-25-24-23(16(2)26-27(21)24)17-9-4-3-5-10-17/h3-11,14,18H,12-13H2,1-2H3 |
InChI Key |
OLJOQQFBPLQFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=C(C=NC4=C(C(=NN34)C)C5=CC=CC=C5)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.